molecular formula C18H16N2O2 B13128559 (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate CAS No. 849472-67-9

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate

Cat. No.: B13128559
CAS No.: 849472-67-9
M. Wt: 292.3 g/mol
InChI Key: QBNVKEWYNPHDBR-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is an organic compound that features a fluorenyl group attached to a carbamate moiety, which is further linked to a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 2-cyanoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized fluorenyl carbamate derivatives.

    Reduction: Aminoethyl fluorenyl carbamate.

    Substitution: Substituted fluorenyl carbamate derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorenyl group can facilitate binding to hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with active site residues. The cyanoethyl group may participate in additional interactions, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • Fmoc-Phe-OH

Uniqueness

(9H-Fluoren-9-yl)methyl (2-cyanoethyl)carbamate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other fluorenyl carbamate derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

849472-67-9

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-cyanoethyl)carbamate

InChI

InChI=1S/C18H16N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,11-12H2,(H,20,21)

InChI Key

QBNVKEWYNPHDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC#N

Origin of Product

United States

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